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Compound of Interest

Compound Name:
2-Chloromethyl-3-ethoxypyridine

hydrochloride

CAS No.: 62734-04-7

Cat. No.: B1342377 Get Quote

Executive Summary & Strategic Utility
In the development of bioactive heterocycles—particularly Proton Pump Inhibitors (PPIs),

Potassium-Competitive Acid Blockers (P-CABs), and kinase inhibitors—the pyridine ring is a

privileged scaffold. While 3-methyl and 3-methoxy substitutions are industry standards (e.g.,

Omeprazole, Lansoprazole), the 3-ethoxy substitution offered by 2-Chloromethyl-3-

ethoxypyridine HCl provides a critical tool for physicochemical tuning.

Why Use This Specific Reagent?
Lipophilicity Modulation: The 3-ethoxy group increases cLogP by approximately 0.5 units

compared to the 3-methoxy analog, enhancing membrane permeability in lead compounds

that are too polar.

Metabolic Stability: The ethyl group can alter the rate of O-dealkylation by Cytochrome P450

enzymes compared to methyl ethers, potentially extending half-life (

).

Steric Occlusion: The larger ethoxy group provides increased steric bulk at the 3-position,

which can induce atropisomerism or lock bioactive conformations when coupled to bulky

nucleophiles (e.g., benzimidazoles).
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Chemical Properties & Stability Profile[1][2][3]
Property Data Critical Note

CAS Number 62734-04-7
Verify batch identity via 1H

NMR before use.

Formula C₈H₁₀ClNO · HCl MW: 208.08 g/mol

Appearance
White to off-white hygroscopic

solid

Moisture Sensitive. Hydrolyzes

to alcohol rapidly.

Solubility
Soluble in Water, MeOH,

DMSO

Unstable in solution. Use

immediately.

Reactivity
High Electrophilicity (Alkylating

Agent)

Genotoxic Alert. Handle in a

glovebox or fume hood.

Stability Warning: The "Free Base" Trap
Do not attempt to isolate the free base (2-chloromethyl-3-ethoxypyridine) for long-term storage.

As a free base, the pyridine nitrogen is nucleophilic enough to attack the chloromethyl group of

another molecule, leading to rapid self-polymerization or formation of quaternary pyridinium

salts. Always store as the HCl salt at -20°C under Argon.

Mechanism of Action: Nucleophilic Substitution[2]
[4]
The utility of this reagent relies on the high reactivity of the chloromethyl group towards

nucleophiles (

).[1] The reaction proceeds via an

mechanism, often enhanced by the "anchimeric assistance" of the pyridine nitrogen, which can
transiently stabilize the developing positive charge.
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Figure 1:Reaction pathway highlighting the necessity of in situ neutralization. The free base is

transient and must be intercepted by the nucleophile immediately to prevent polymerization.

Experimental Protocol: Coupling with
Benzimidazole Thiols
Standard protocol for synthesizing PPI analogs or P-CAB precursors.

Materials
Reagent: 2-Chloromethyl-3-ethoxypyridine HCl (1.1 equiv)

Nucleophile: 2-Mercaptobenzimidazole derivative (1.0 equiv)

Base: Powdered

(2.5 equiv) or NaOH (2.2 equiv)

Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology
Preparation of Nucleophile Solution:

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-

Mercaptobenzimidazole (1.0 equiv) in the chosen solvent (0.1 M concentration).

Add Base (

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1342377?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


or NaOH).[2] Stir at room temperature for 15 minutes to generate the thiolate anion. Note:
The solution may change color (often yellow/orange).

Controlled Addition:

Cool the reaction mixture to 0°C (ice bath).

Add 2-Chloromethyl-3-ethoxypyridine HCl (1.1 equiv) portion-wise over 10 minutes.

Rationale: Adding the solid salt directly to the cold basic solution generates the reactive

free base in situ, where it is immediately consumed by the thiolate. This prevents self-

polymerization.

Reaction Monitoring:

Allow the mixture to warm to Room Temperature (25°C).

Monitor via TLC (System: DCM/MeOH 95:5) or LC-MS.[3]

Endpoint: Reaction is typically complete within 1–3 hours. Look for the disappearance of

the thiol peak and the appearance of the product mass (

).

Work-up & Isolation:

Filtration: Filter off inorganic salts (

).

Evaporation: Concentrate the filtrate under reduced pressure.

Purification: The residue is often an oil. Crystallize from EtOAc/Hexanes or purify via flash

column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Data Interpretation Table
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Observation Diagnosis Corrective Action

New Spot at Baseline (TLC)
Quaternary pyridinium salt

formation (Polymerization).

Addition was too fast or

temperature too high. Keep at

0°C during addition.

Incomplete Conversion Hydrolysis of chloride reagent.

Ensure solvent is anhydrous.

Use fresh reagent (check HCl

salt integrity).

Product is Colored
Oxidation of sulfur (Disulfide

formation).

Degas solvents with

before reaction.

Protocol: N-Alkylation of Amines (Kinase Inhibitor
Synthesis)
Used when attaching the pyridine headgroup to a secondary amine scaffold.

Critical Modification
Unlike thiols, amines are less nucleophilic and require stronger activation or higher

temperatures. However, heating 2-chloromethyl-3-ethoxypyridine HCl is risky.

Optimized Conditions:

Solvent: DMF or NMP (Polar Aprotic promotes

).

Base: DIPEA (Hünig's Base) - 3.0 equiv.

Catalyst: NaI (0.1 equiv) - Finkelstein condition.

Mechanism:[2][4][5][6][7] In situ conversion of the alkyl chloride to the more reactive alkyl

iodide, allowing the reaction to proceed at lower temperatures (RT to 40°C), minimizing

degradation.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://m.youtube.com/watch?v=GtyquGq3aSE
https://apps.dtic.mil/sti/tr/pdf/ADA374567.pdf
https://prepchem.com/2-chloromethyl-3-4-dimethoxypyridine-hydrochloride/
https://eureka.patsnap.com/patent-CN102304083A
https://www.guidechem.com/question/what-are-the-applications-of-p-id149887.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety & Handling (E-E-A-T Compliance)
Genotoxicity Alert: Alkyl halides, particularly chloromethyl pyridines, are structural alerts for

genotoxicity (potential DNA alkylation).

Containment: Weigh all solids in a dedicated cytotoxic/genotoxic glovebox or a ventilated

enclosure with HEPA filtration.

Deactivation: Quench all glassware and waste with 10% aqueous NaOH or Sodium

Thiosulfate solution for 24 hours before disposal. This ensures the destruction of any

unreacted alkyl chloride.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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